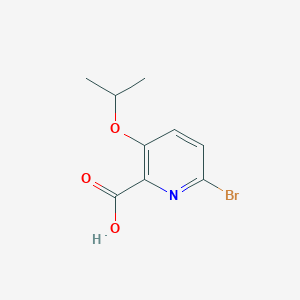

6-Bromo-3-isopropoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHAYXZZABJVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 6-Position

Selective bromination of pyridine derivatives is crucial. Commonly, bromination is performed on a precursor such as 3-hydroxy-2-pyridinecarboxylic acid or its ester derivatives, using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–5 °C) to avoid over-bromination and side reactions. For example:

- Starting from 3-hydroxy-2-pyridinecarboxylic acid, bromination at the 6-position can be achieved in aqueous or organic solvents with bromine or NBS.

- The reaction temperature is maintained low (0–5 °C) to ensure regioselectivity.

- The brominated intermediate is isolated by filtration and washing, often followed by recrystallization to enhance purity.

This step yields 6-bromo-3-hydroxy-2-pyridinecarboxylic acid or its ester with yields typically above 85–90%.

Introduction of the Isopropoxy Group at Position 3

The hydroxy group at position 3 is converted to an isopropoxy substituent via nucleophilic substitution or etherification:

- The hydroxy group is reacted with isopropyl alcohol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via Williamson ether synthesis using isopropyl halides and a base.

- Typical conditions involve refluxing in an appropriate solvent such as toluene or acetonitrile.

- Reaction monitoring by TLC or HPLC ensures completion.

- The reaction is quenched and the product purified by extraction or crystallization.

This etherification step is critical for achieving the 3-isopropoxypyridine moiety with high regioselectivity and yield.

Carboxylic Acid Formation or Preservation

The carboxylic acid group at position 2 is either preserved from starting materials or formed by hydrolysis of ester intermediates:

- If starting from esters (e.g., ethyl or methyl esters), saponification is performed using aqueous sodium hydroxide or potassium hydroxide at 0–25 °C.

- The reaction mixture is acidified with hydrochloric acid to precipitate the free acid.

- The acid is filtered, washed, and dried to yield the target carboxylic acid.

Saponification yields are generally high (85–95%), and purification by recrystallization ensures >99% purity.

Representative Synthetic Route Summary

| Step | Transformation | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination at 6-position | Bromine or NBS, 0–5 °C, aqueous/organic solvent | 85–90 | Regioselective bromination |

| 2 | Etherification (3-OH → 3-OiPr) | Isopropyl alcohol + acid catalyst or Williamson ether synthesis | 80–90 | Controlled reflux, acid/base catalysis |

| 3 | Ester hydrolysis to carboxylic acid | NaOH (aq), 0–25 °C, then acidification with HCl | 85–95 | Mild conditions to preserve substituents |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures during bromination (0–5 °C) is essential to prevent polybromination and degradation.

- Reaction Time: Extended reaction times (up to 24–48 hours) in saponification ensure complete hydrolysis without impacting sensitive groups.

- Purification: Avoiding chromatographic purification in scale-up is preferable; crystallization from solvent mixtures (e.g., ethyl acetate/n-heptane) is effective for product purity >99%.

- Yield Optimization: Using stoichiometric ratios carefully (e.g., bromine equivalents, base equivalents) and slow reagent addition improves yield and reproducibility.

- Safety and Scalability: Employing mild bases and controlled acidic workups minimizes hazardous waste and improves scalability for industrial production.

Comparative Analysis with Related Compounds

| Compound | Key Preparation Challenge | Typical Yield (%) | Purification Method |

|---|---|---|---|

| 6-Bromo-3-isopropoxypyridine-2-carboxylic acid | Selective bromination and etherification | 80–95 | Recrystallization preferred |

| 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | Low yield in cyclization and purification | <10 (initial reports) | Silica gel chromatography (less scalable) |

| 6-Bromo-3-hydroxy-2-pyrazinecarboxamide | Bromination regioselectivity | 85–90 | Filtration and recrystallization |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

6-Bromo-3-isopropoxypyridine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. For instance, it can be utilized in cross-coupling reactions to synthesize functionalized pyridines, which are important in medicinal chemistry and materials science .

Reactivity and Mechanism

The compound's reactivity is influenced by the presence of the bromine atom and the carboxylic acid group, which can engage in nucleophilic substitution and electrophilic aromatic substitution reactions. The isopropoxy group enhances its solubility and stability in organic solvents, making it suitable for diverse synthetic applications.

Biological Applications

Pharmacological Potential

Research has indicated that this compound may interact with biological targets such as enzymes and receptors. Its structural features suggest potential biological activities that could be explored for drug discovery. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to molecular targets .

Case Studies

- Anticancer Activity : Preliminary studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For example, analogs of this compound have been tested for their efficacy against various cancer cell lines, demonstrating promising results that warrant further investigation .

- Antimicrobial Properties : Similar compounds have been evaluated for antimicrobial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating agrochemicals and other fine chemicals used in various applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropoxypyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs with Halogen and Carboxylic Acid Substituents

3-Bromo-6-chloro-2-pyridinecarboxylic acid

- Structure : Bromine (position 3), chlorine (position 6), carboxylic acid (position 2).

- Key Differences : The absence of an isopropoxy group and the presence of chlorine instead of bromine at position 6 reduce steric hindrance and alter electronic properties.

- Applications : Used in agrochemicals due to its moderate lipophilicity and stability.

- Safety : Classified as a skin irritant (H315) based on hazard declarations .

6-Acetamido-3-bromopyridine-2-carboxylic acid

- Structure : Acetamido group (position 6), bromine (position 3), carboxylic acid (position 2).

- Key Differences : The acetamido group introduces hydrogen-bonding capacity and increases steric bulk compared to the isopropoxy group.

- Purity : Available at 96% purity, making it suitable for high-precision synthetic applications .

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- Structure : Fused pyrrolo-pyridine ring system with bromine (position 5) and carboxylic acid (position 2).

- Purity is listed at 95% .

Analogs with Alternative Functional Groups

6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

- Structure : Hydroxyl (position 3), oxo group (position 4), and a dihydropyridine ring.

- Key Differences : The oxo and hydroxyl groups increase polarity, improving water solubility but reducing membrane permeability. Used in chelating agents for metal ions .

3-Bromo-4-hydroxypyridin-2(1H)-one

- Structure : Lactam ring (position 2), hydroxyl (position 4), bromine (position 3).

- Key Differences : The lactam ring facilitates tautomerization, altering reactivity in nucleophilic substitutions. Structural similarity score: 0.70 .

Halogenated Pyridines with Diverse Substitutents

6-Bromo-2-chloro-4-iodopyridin-3-amine

- Structure : Bromine (position 6), chlorine (position 2), iodine (position 4), amine (position 3).

- Priced at $400/g .

6-Bromo-3-fluoro-2-methylpyridine

- Structure : Fluorine (position 3), methyl (position 2), bromine (position 6).

- Key Differences : The fluorine atom increases metabolic stability, making this compound relevant in PET tracer development .

Fused-Ring Derivatives

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

- Structure : Imidazo-pyridine fused ring with methyl (position 2) and bromine (position 6).

- Key Differences : The bicyclic system enhances rigidity and π-π stacking ability, favoring interactions with aromatic protein residues .

Biological Activity

Overview

6-Bromo-3-isopropoxypyridine-2-carboxylic acid is a pyridine carboxylic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and isopropoxy group may influence its ability to form hydrogen bonds and hydrophobic interactions, which are crucial for modulating biochemical pathways. The exact mechanisms can vary depending on the specific biological context in which the compound is used.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

- Receptor Binding : The compound's structural similarity to known bioactive molecules allows it to interact with various receptors, potentially modulating physiological responses.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study demonstrated that this compound showed significant inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.

-

Enzyme Inhibition :

- Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes associated with metabolic pathways. Kinetic studies provided insights into the inhibition constants (Ki), highlighting its potency relative to other inhibitors.

-

Binding Affinity Studies :

- Receptor binding assays indicated that this compound has a measurable affinity for certain receptors, with binding assays yielding dissociation constants (Kd) that suggest effective interaction within physiological ranges.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromopyridine-2-carboxylic acid | Lacks isopropoxy group | Moderate antimicrobial activity |

| 3-Isopropoxypyridine-2-carboxylic acid | Lacks bromine atom | Limited enzyme inhibition |

| 6-Bromo-3-methoxypyridine-2-carboxylic acid | Has methoxy instead of isopropoxy group | Potential receptor interaction |

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-isopropoxypyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves bromination and functionalization of pyridine derivatives. For example:

- Ester intermediates : Methyl or ethyl esters of 6-bromopyridine-2-carboxylic acid (e.g., methyl 6-bromopyridine-2-carboxylate, CAS 26218-75-7) can serve as precursors. Subsequent isopropoxylation at the 3-position via nucleophilic substitution, followed by hydrolysis of the ester to the carboxylic acid, is a standard approach .

- Bromination strategies : Direct bromination of pyridine derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions can introduce the bromo group. Ensure regioselectivity by protecting the carboxylic acid group during bromination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at position 6, isopropoxy at position 3). Compare chemical shifts with analogs like 6-bromopicolinic acid (δ ~8.0 ppm for pyridine protons) .

- IR : Identify characteristic peaks for carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and ether (C-O ~1100 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (C₉H₁₀BrNO₃, theoretical MW: 260.06) .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Recrystallization : Use solvents like ethanol/water mixtures to exploit solubility differences.

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for high-purity isolation. Purity validation via HPLC (e.g., >97% as reported for similar bromopyridinecarboxylic acids) is critical .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. For example, in 2-bromopyridine-3-carboxylic acid, X-ray data confirmed hydrogen bonding between carboxylic acid groups, which NMR alone might not resolve .

- Validation : Cross-check NMR coupling constants with dihedral angles from crystallography. For instance, J values for adjacent protons should correlate with spatial arrangements observed in the crystal lattice .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) using this compound?

Methodological Answer:

- Boronate precursors : Convert the bromine to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂). For example, 6-(BOC-methylamino)pyridine-3-boronic acid (CAS 1218790-80-7) demonstrates compatibility with Suzuki reactions .

- Catalytic systems : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 80°C. Monitor reaction progress via TLC or LC-MS .

Q. How to design experiments for evaluating bioactivity (e.g., anti-mycobacterial activity)?

Methodological Answer:

- Structural analogs : Synthesize derivatives (e.g., amides or esters) to study structure-activity relationships (SAR). For instance, 2-bromopyridine-3-carboxylic acid derivatives were tested for anti-mycobacterial activity .

- In vitro assays : Use microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv. Include positive controls (e.g., isoniazid) and measure MIC (minimum inhibitory concentration) values .

Q. How to address instability during storage or reaction conditions?

Methodological Answer:

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the isopropoxy group. Desiccate to avoid carboxylic acid dimerization .

- Reaction conditions : Avoid strong bases or prolonged heating. Use stabilizing agents like BHT (butylated hydroxytoluene) in radical-involving reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.